4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F4O3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is utilized in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and trifluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-methoxybenzoic acid
Uniqueness
4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-fluoro-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-2-8(6-12(13)15(17,18)19)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQWOZAVZRJHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692158 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-82-1 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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